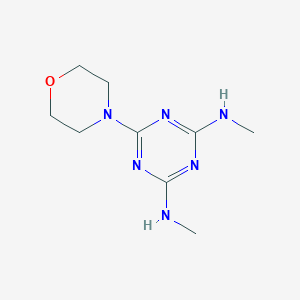
s-Triazine, 2,4-bis(methylamino)-6-morpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-triazine, 2,4-bis(methylamino)-6-morpholino- is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is commonly referred to as melamine, and its unique chemical structure makes it an essential component in the production of various materials, including plastics, resins, and coatings. Additionally, s-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the urea cycle, purine synthesis, and histidine degradation. By inhibiting these enzymes, s-triazine, 2,4-bis(methylamino)-6-morpholino- can alter the biochemical and physiological processes within cells, leading to a range of effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of s-triazine, 2,4-bis(methylamino)-6-morpholino- are diverse and depend on the specific metabolic pathway affected. For example, inhibition of the urea cycle can lead to the accumulation of toxic ammonia in the body, while inhibition of purine synthesis can lead to decreased levels of nucleotides and impaired DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-triazine, 2,4-bis(methylamino)-6-morpholino- has several advantages for use in lab experiments, including its high solubility in water and organic solvents, as well as its ability to inhibit specific enzymes. However, limitations include the potential for toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of s-triazine, 2,4-bis(methylamino)-6-morpholino-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to better understand the mechanism of action and potential applications in scientific research, including the development of new drugs and therapies. Finally, research is needed to better understand the potential risks associated with exposure to s-triazine, 2,4-bis(methylamino)-6-morpholino- and to develop safer handling and disposal methods.
Métodos De Síntesis
The synthesis of s-triazine, 2,4-bis(methylamino)-6-morpholino- can be achieved through various methods, including the reaction of urea with formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
S-triazine, 2,4-bis(methylamino)-6-morpholino- has been extensively studied for its potential use in scientific research applications. One of the primary areas of interest is its mechanism of action, which has been shown to involve the inhibition of enzymes involved in various metabolic pathways.
Propiedades
Número CAS |
16268-57-8 |
|---|---|
Nombre del producto |
s-Triazine, 2,4-bis(methylamino)-6-morpholino- |
Fórmula molecular |
C9H16N6O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6O/c1-10-7-12-8(11-2)14-9(13-7)15-3-5-16-6-4-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
RNJNDYSDCDTDFN-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
SMILES canónico |
CNC1=NC(=NC(=N1)N2CCOCC2)NC |
Otros números CAS |
16268-57-8 |
Sinónimos |
N,N'-Dimethyl-6-morpholino-1,3,5-triazine-2,4-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



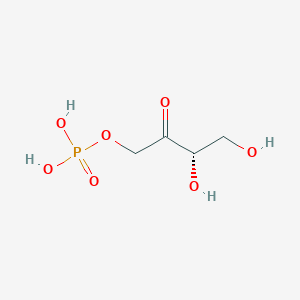
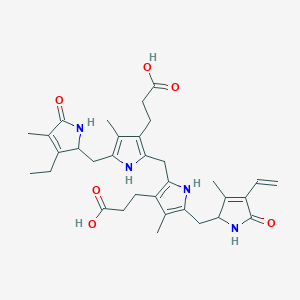
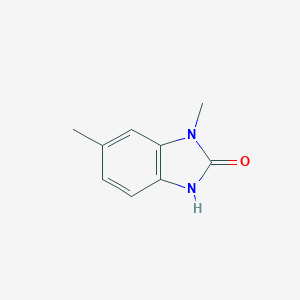
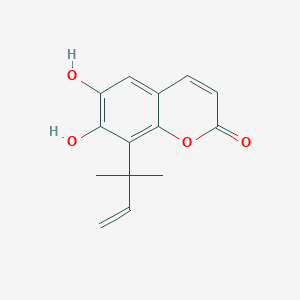
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
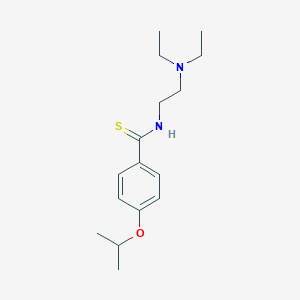
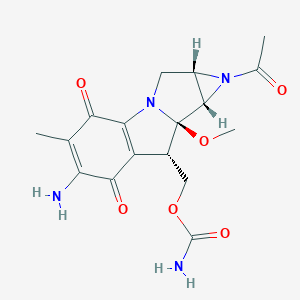
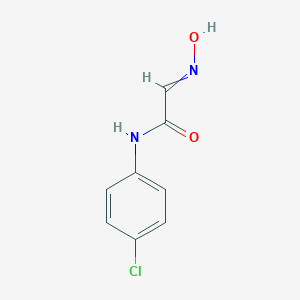

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
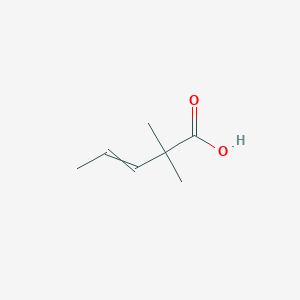
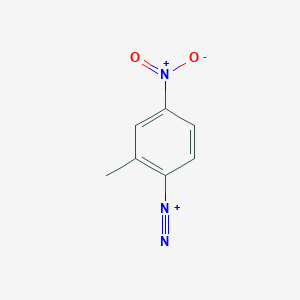
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)